molecular formula C14H11FO3 B6398431 3-(3-Fluoro-4-methylphenyl)-5-hydroxybenzoic acid, 95% CAS No. 1261889-93-3

3-(3-Fluoro-4-methylphenyl)-5-hydroxybenzoic acid, 95%

Cat. No. B6398431
CAS RN: 1261889-93-3
M. Wt: 246.23 g/mol
InChI Key: FKPCBJZXZJSQHN-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methylphenyl)-5-hydroxybenzoic acid, also known as 3-Fluoro-4-methyl-5-hydroxybenzoic acid (FHMHB) is an organic compound that has been widely studied due to its unique properties and potential applications. FHMHB is a monohydroxybenzoic acid with a fluorine atom at the 3-position, a methyl group at the 4-position, and a hydroxy group at the 5-position. It is a white crystalline solid with a molecular weight of 206.2 g/mol. FHMHB has a number of interesting properties and applications, including its use in scientific research, biochemical and physiological effects, and as a laboratory reagent.

Mechanism of Action

The mechanism of action of FHMHB is not fully understood, but it is believed to involve the binding of the fluorine atom to the active site of a target molecule. This binding is thought to induce a conformational change in the target molecule, which then triggers a cascade of biochemical and physiological effects.
Biochemical and Physiological Effects
FHMHB has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses, and to modulate the expression of certain genes. In addition, FHMHB has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The use of FHMHB in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is easy to synthesize and store. In addition, it is highly fluorescent, which makes it useful for imaging applications. The main limitation of FHMHB is that it is not water-soluble, which can limit its use in certain experiments.

Future Directions

FHMHB has a wide range of potential future applications. It could be used in the development of new drugs and therapies, as well as in the development of new imaging techniques and fluorescent probes. In addition, FHMHB could be used as a fluorescent marker for the detection of proteins and other molecules in biological samples. Finally, FHMHB could be used as a substrate for the enzymatic synthesis of polysaccharides and other biomolecules.

Synthesis Methods

FHMHB can be synthesized by reacting 4-methyl-3-fluorobenzoic acid with hydroxylamine hydrochloride. This reaction proceeds through a two-step process involving the formation of a Schiff base intermediate, which is then hydrolyzed to form the desired product. The reaction is carried out in an aqueous medium at a temperature of 80°C and a pH of 8.0. The yield of the reaction is typically around 95%, making it a highly efficient synthesis method.

Scientific Research Applications

FHMHB has a wide range of applications in scientific research. It has been used as a fluorescent probe for the detection of reactive oxygen species in living cells, as a fluorescent label for the detection of DNA and proteins, and as a fluorescent dye for imaging applications. In addition, FHMHB has also been used as a substrate for the enzymatic synthesis of polysaccharides, as a fluorescent marker for the detection of lipids, and as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

3-(3-fluoro-4-methylphenyl)-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-8-2-3-9(7-13(8)15)10-4-11(14(17)18)6-12(16)5-10/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPCBJZXZJSQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC(=C2)O)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689277
Record name 3'-Fluoro-5-hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261889-93-3
Record name 3'-Fluoro-5-hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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